4,5-Dimethyl-2-nitrobenzenesulfonyl chloride CAS number and identifiers
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride CAS number and identifiers
This guide details the technical specifications, synthesis, and applications of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent used primarily as a protecting group and derivatizing agent in organic and peptide synthesis.
Compound Identification & Properties
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is a derivative of the well-known o-nitrobenzenesulfonyl (o-Nosyl) chloride. The addition of two methyl groups at the 4 and 5 positions enhances the compound's lipophilicity and alters the electronic properties of the sulfonamide bond, potentially offering modified stability profiles compared to the parent o-Nosyl group.
Core Identifiers
| Property | Specification |
| CAS Number | 838840-90-7 |
| IUPAC Name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride |
| Synonyms | 4,5-Dimethyl-2-nitrobenzenesulphonyl chloride; 6-Nitro-3,4-xylenesulfonyl chloride |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[O-] |
| InChI Key | NKGRHPNUVQGZST-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
Synthesis & Production
The synthesis of 4,5-dimethyl-2-nitrobenzenesulfonyl chloride requires precise regiocontrol to ensure the nitro group is ortho to the sulfonyl chloride. The most reliable laboratory-scale method involves the oxidation of the corresponding disulfide, which is derived from 4,5-dimethyl-2-nitroaniline.
Primary Synthetic Route (Disulfide Oxidation)
This method avoids the formation of regioisomers common in direct chlorosulfonation.
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Diazotization: 4,5-Dimethyl-2-nitroaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.
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Disulfide Formation: The diazonium salt is reacted with sodium disulfide (Na₂S₂) to form bis(4,5-dimethyl-2-nitrophenyl)disulfide.
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Oxidative Chlorination: The disulfide is treated with chlorine gas (Cl₂) in a mixture of nitric and hydrochloric acid (or acetic acid) to yield the sulfonyl chloride.
Alternative Route (Direct Chlorosulfonation)
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Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).
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Reagent: Chlorosulfonic acid (ClSO₃H).
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Limitation: This route may yield mixtures of isomers (e.g., sulfonation at the 6-position) and requires rigorous purification.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the disulfide intermediate to ensure regiochemical purity.
Reactivity & Applications
The core utility of this compound lies in its ability to function as a Fukuyama-type protecting group . The ortho-nitro group is critical, as it enables the cleavage of the sulfonamide bond under mild, non-acidic conditions via a Meisenheimer complex mechanism.
Mechanism of Action
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Protection: Reacts with primary or secondary amines in the presence of a base (e.g., DIPEA, Pyridine) to form a sulfonamide.
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Alkylation (Optional): The sulfonamide nitrogen becomes sufficiently acidic (pKa ~10-11) to allow mono-alkylation under Mitsunobu conditions or with alkyl halides, enabling the synthesis of secondary amines from primary ones.
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Deprotection: The sulfonamide is cleaved using a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., DBU). The thiolate attacks the aromatic ring, displacing sulfur dioxide and the amine.
Key Applications
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Solid-Phase Peptide Synthesis (SPPS): Used for the protection of backbone amines or side-chain functions where acid-labile groups (like Boc or Trt) are orthogonal.
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Polyamine Synthesis: Prevents over-alkylation of primary amines, allowing for the controlled construction of linear polyamines.
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Medicinal Chemistry: Serves as a scaffold for developing sulfonamide-based inhibitors, where the dimethyl substitution pattern may improve binding affinity or metabolic stability.
Protection/Deprotection Cycle[5][6]
Figure 2: The Fukuyama amine synthesis cycle using the 4,5-dimethyl-2-nitrobenzenesulfonyl scaffold.
Handling & Safety Protocols
As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is required.
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Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts with water to form hydrochloric acid and the corresponding sulfonic acid.
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Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.
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Personal Protective Equipment (PPE):
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Respiratory: N95 or P100 respirator if dust formation is likely.
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Skin: Nitrile rubber gloves (min thickness 0.11 mm).
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Eyes: Tightly fitting safety goggles or face shield.
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References
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Santa Cruz Biotechnology. 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (CAS 838840-90-7) Product Data. Retrieved from
- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. (Mechanistic basis for o-nitrobenzenesulfonyl protecting groups).
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3B Scientific Corporation. Product Analysis: 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride. Retrieved from
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PubChem. Compound Summary for CID 12218439 (Related Isomers). Retrieved from
